

# Application Notes and Protocols for (R)-VT104 in Mouse Xenograft Models

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## Compound of Interest

Compound Name: (R)-VT104  
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## Introduction

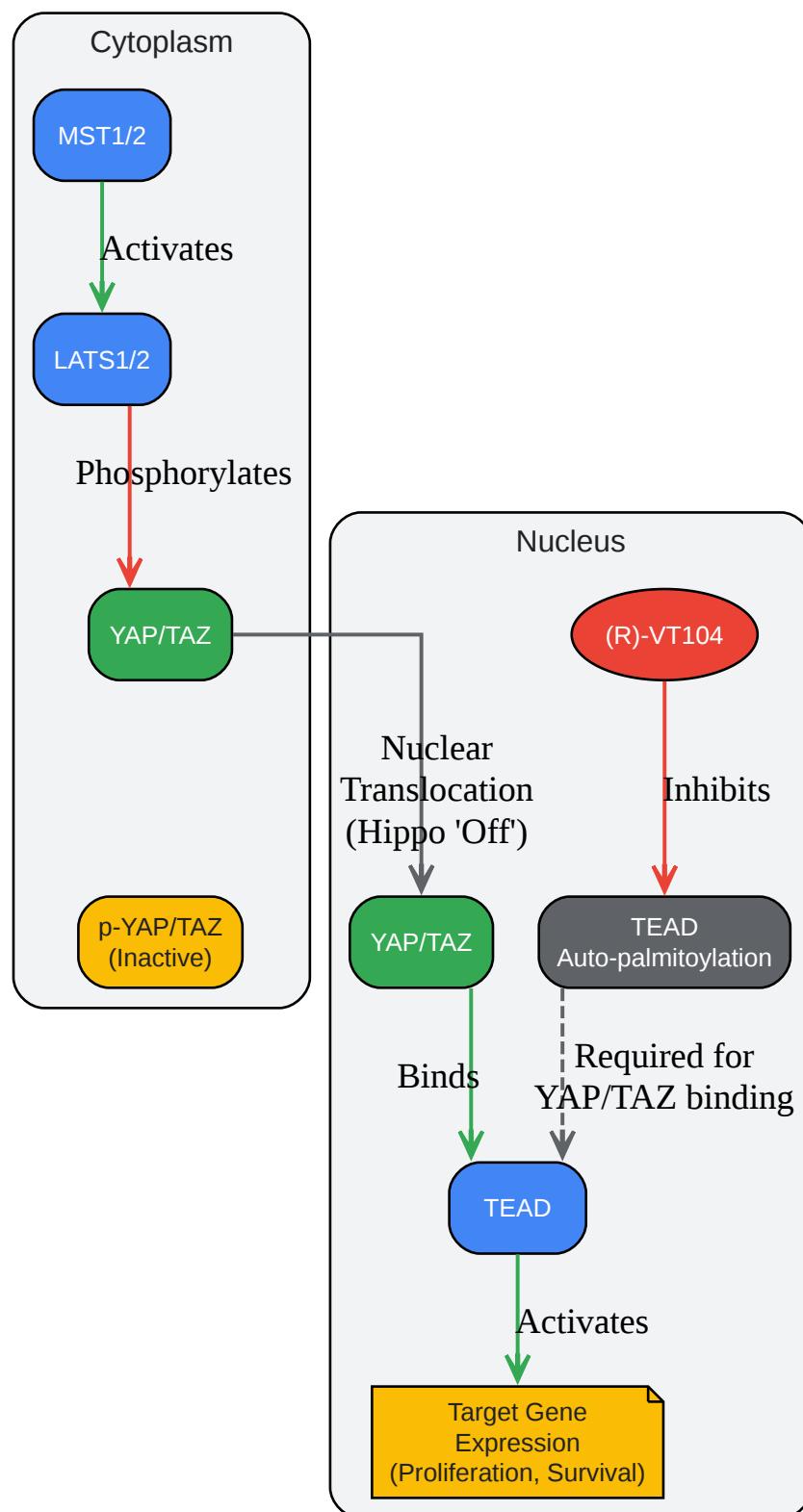
**(R)-VT104**, also known as VT104, is a potent and orally bioavailable small molecule inhibitor of the Hippo signaling pathway.<sup>[1][2]</sup> It functions by selectively targeting the auto-palmitoylation of Transcriptional Enhanced Associate Domain (TEAD) proteins, which are key downstream effectors of the Hippo pathway.<sup>[3][4]</sup> This inhibition disrupts the interaction between TEAD and the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), preventing the transcription of genes involved in cell proliferation and survival.<sup>[3][4]</sup> Dysregulation of the Hippo pathway, particularly through mutations in the NF2 gene, is implicated in the development of various cancers, including mesothelioma and schwannoma.<sup>[2][5]</sup> Preclinical studies in mouse xenograft models have demonstrated the anti-tumor efficacy of **(R)-VT104** in these cancer types.<sup>[2][5]</sup>

These application notes provide a comprehensive overview and detailed protocols for the use of **(R)-VT104** in mouse xenograft models based on published preclinical data.

## Mechanism of Action: Hippo Signaling Pathway

The Hippo pathway is a critical signaling cascade that regulates organ size and tissue homeostasis. In a simplified representation, when the pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of YAP and TAZ. Conversely, when the pathway is "off" (e.g., due to mutations in NF2), unphosphorylated YAP and TAZ translocate to

the nucleus, where they bind to TEAD transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes. **(R)-VT104** acts by inhibiting the auto-palmitoylation of TEAD, a post-translational modification essential for its stability and interaction with YAP/TAZ. This disruption effectively blocks the oncogenic signaling mediated by the YAP/TAZ-TEAD complex.



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**Figure 1:** Simplified Hippo Signaling Pathway and Mechanism of **(R)-VT104** Action.

## Quantitative Data Summary

The following table summarizes the reported dosages and corresponding anti-tumor efficacy of **(R)-VT104** in various mouse xenograft models.

Xenograft Model	Cell Line	Mouse Strain	(R)-VT104 Dosage (mg/kg)	Administration Route	Dosing Schedule	Outcome	Reference
Mesothelioma	NCI-H226	Not Specified	0.3, 1, 3	Oral	Daily	Dose-dependent tumor growth inhibition.  3 mg/kg resulted in tumor regression (TGI = 102.49%)	[5][6]
Mesothelioma	NCI-H226	Not Specified	10	Oral	Daily	Tumor regression (TGI = 103.67%), but associate d with a lack of body weight gain.	[5]
Schwannoma	NF2-deficient genetically engineered model	Periostin-cre; Nf2flox/flox	10	Oral Gavage	Daily for 21 days	Significant decrease in tumor cell proliferation.	[4]

Hepatoce lla	MET+CT NNB1- S45Y a	Not Specified	10	Not Specified	Daily for 6 weeks	Strongly inhibited HCC development.	[2]
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\*TGI: Tumor Growth Inhibition. A TGI of >100% indicates tumor regression.

## Experimental Protocols

### Preparation of (R)-VT104 for Oral Administration

This protocol describes the preparation of a dosing solution for oral gavage in mice.

#### Materials:

- (R)-VT104 powder
- Dimethyl sulfoxide (DMSO)
- Solutol HS 15 (or Kolliphor HS-15)
- 5% Dextrose in water (D5W) or sterile water
- Sterile conical tubes
- Pipettes and sterile tips

#### Procedure:

- Stock Solution Preparation: Prepare a stock solution of (R)-VT104 in DMSO. The concentration will depend on the final desired dosing concentration. For example, to prepare a 1 mg/mL final solution, a 20X stock in DMSO could be made.
- Vehicle Preparation: The commonly used vehicle consists of 5% DMSO, 10% Solutol HS 15, and 85% D5W.[5][7]
- Dosing Solution Formulation:

- In a sterile conical tube, add the required volume of Solutol HS 15.
- Add the calculated volume of the **(R)-VT104** DMSO stock solution to the Solutol HS 15 and mix thoroughly.
- Slowly add the D5W to the mixture while vortexing or stirring to ensure a homogenous suspension.
- Final Concentration: The final concentration of the dosing solution should be calculated to deliver the desired dose in a volume of approximately 100-200 µL per mouse.
- Storage and Use: It is recommended to prepare the dosing solution fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.

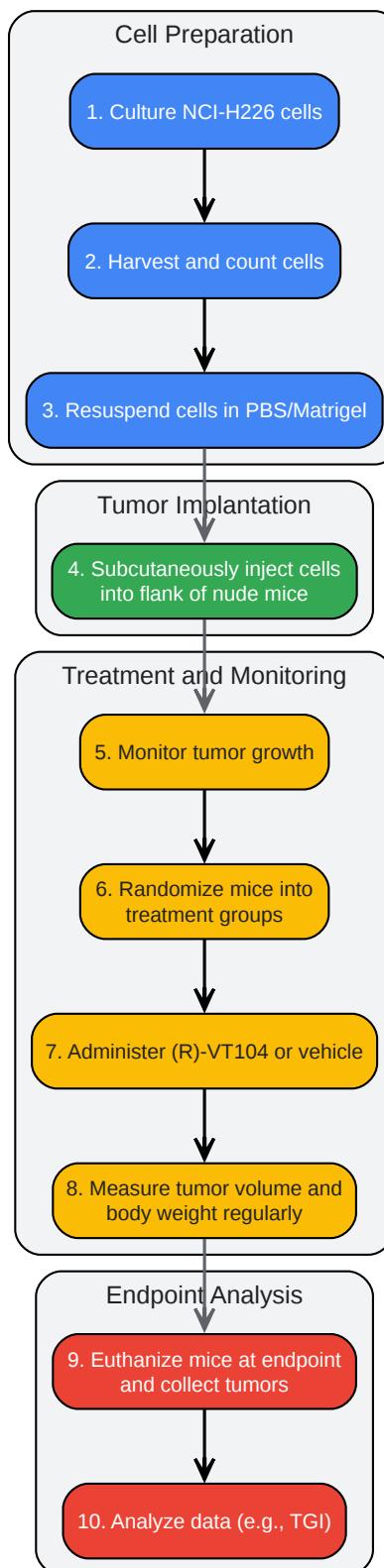
## NCI-H226 Mesothelioma Xenograft Model Protocol

This protocol outlines the establishment and treatment of an NCI-H226 subcutaneous xenograft model.

### Materials and Reagents:

- NCI-H226 human mesothelioma cell line
- Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 6-8 week old female athymic nude mice (e.g., BALB/c nude)
- Matrigel®
- Trypsin-EDTA
- Phosphate-buffered saline (PBS), sterile
- **(R)-VT104** dosing solution
- Calipers for tumor measurement
- Animal handling and injection equipment

## Experimental Workflow:

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**Figure 2:** Experimental Workflow for an **(R)-VT104** Mouse Xenograft Study.

## Procedure:

- Cell Culture: Culture NCI-H226 cells in the recommended medium until they reach 70-80% confluence.
- Cell Preparation for Injection:
  - Harvest cells using Trypsin-EDTA and wash with sterile PBS.
  - Perform a cell count and assess viability (should be >90%).
  - Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of  $1 \times 10^7$  cells/mL.<sup>[3]</sup>
- Tumor Implantation:
  - Subcutaneously inject 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into the right flank of each mouse.<sup>[3]</sup>
- Tumor Growth Monitoring:
  - Monitor the mice regularly for tumor formation.
  - Once tumors are palpable, begin measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Randomization and Treatment:
  - When the average tumor volume reaches a predetermined size (e.g., 100-200  $\text{mm}^3$ ), randomize the mice into treatment and control groups.
  - Administer **(R)-VT104** or vehicle daily via oral gavage at the desired dosages.
- Efficacy Evaluation:
  - Continue to monitor tumor volume and body weight throughout the study.

- The primary endpoint is typically tumor growth inhibition (TGI), calculated as: %TGI = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
- Ethical endpoints should be established, such as a maximum tumor volume or signs of morbidity.
- Endpoint Analysis:
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

## NF2-Deficient Schwannoma Model

For NF2-deficient schwannoma, genetically engineered mouse models (GEMMs) such as the Periostin-Cre; Nf2<sup>flox/flox</sup> model are often used, as they more accurately recapitulate the human disease.<sup>[4]</sup> In these models, tumor development is spontaneous. Treatment with **(R)-VT104** would typically begin after a certain age or upon detection of tumors. The administration and monitoring procedures would be similar to those described for the xenograft model, with endpoints focused on changes in tumor proliferation (e.g., via EdU incorporation assays) or tumor volume as assessed by imaging techniques.<sup>[4]</sup>

## Concluding Remarks

**(R)-VT104** has demonstrated significant anti-tumor activity in preclinical mouse models of cancers with a dysregulated Hippo pathway. The protocols provided herein offer a framework for conducting *in vivo* studies to further evaluate the efficacy and mechanism of action of this promising therapeutic agent. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.

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